molecular formula C10H8ClNO B1515206 3-Chloro-6-methoxyquinoline CAS No. 861553-63-1

3-Chloro-6-methoxyquinoline

Cat. No.: B1515206
CAS No.: 861553-63-1
M. Wt: 193.63 g/mol
InChI Key: XLIDUPWUYJWYGP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyquinoline (CAS 861553-63-1) is a versatile quinoline derivative with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its physical properties include a melting point of 73-74 °C, a density of approximately 1.267 g/cm³, and very slight solubility in water (0.12 g/L at 25 °C) . The chloroquinoline scaffold is a key precursor in pharmaceutical research. Quinoline derivatives, particularly those with a methoxy group at the 6-position, are of significant interest in the development of antimalarial agents . Furthermore, 6-methoxyquinoline-based carbonitriles and other derivatives have demonstrated promising in-vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, highlighting the potential of this chemical framework in antibacterial research . The reactive chlorine atom at the 3-position makes this compound an excellent electrophile for further functionalization, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDUPWUYJWYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60840520
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861553-63-1
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 6 Methoxyquinoline and Its Direct Analogs

De Novo Synthesis Approaches

De novo strategies construct the quinoline (B57606) ring system from simpler, non-quinoline starting materials, allowing for the incorporation of desired substituents from the outset.

Halogenation at the C-3 Position

Direct halogenation of a quinoline ring is a common strategy. For quinolines, electrophilic substitution under slightly acidic or basic conditions typically occurs at the 3-position. Reagents such as bromine in chloroform (B151607) or N-halosuccinimides are effective for this transformation. A notable example involves the synthesis of a related compound, 3-fluoro-6-methoxyquinoline (B1245202), which begins with the reaction of p-Anisidine (B42471) and 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This reaction forms an intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline, which highlights a method of building the ring with halogens already in place. researchgate.net Subsequent selective dehalogenation can yield the desired product.

Methoxy (B1213986) Group Introduction at the C-6 Position

Introducing a methoxy group at the C-6 position can be achieved by starting with an appropriately substituted aniline (B41778), such as p-anisidine. In many classical quinoline syntheses, the methoxy group is carried through from this starting material. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline, which undergoes cyclization, followed by nitration and chlorination. atlantis-press.com Alternatively, a methoxy group can be introduced via nucleophilic substitution if a suitable leaving group, like a halogen, is present at the C-6 position. Studies have shown the successful substitution of a chloro group with a methoxide (B1231860) anion on related heterocyclic systems. tandfonline.com For example, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) can be converted to 3-benzyl-6-bromo-2-methoxyquinoline (B32111) by reacting it with sodium methoxide in methanol (B129727). tandfonline.com

Multi-Component Reactions for Quinoline Ring Formation with Specific Substitution Patterns

Multi-component reactions (MCRs) are highly efficient strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy. rsc.org Several named reactions are employed for quinoline synthesis.

The Doebner-Miller reaction , an acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound, is a classic method for forming quinolines. wikipedia.orgdrugfuture.comsynarchive.com By selecting a substituted aniline like p-anisidine, the 6-methoxy moiety can be incorporated directly. wikipedia.org

The Povarov reaction is another powerful MCR that involves the condensation of an aniline, an aldehyde, and an activated olefin to generate a tetrahydroquinoline, which can then be oxidized to the quinoline. iipseries.orgehu.es A BF3·OEt2-catalyzed Povarov cycloaddition has been used to synthesize a 2,4-diaryl-6-methoxy-3-methylquinoline from p-anisidine, demonstrating the utility of this method for creating 6-methoxy substituted quinolines. mdpi.com These MCRs provide a convergent and flexible route to variously substituted quinoline cores. acs.orgacs.orgnih.gov

Reaction NameReactantsKey FeaturesReference
Doebner-Miller ReactionAniline (e.g., p-anisidine), α,β-unsaturated carbonyl compoundAcid-catalyzed; direct formation of the quinoline ring. wikipedia.orgdrugfuture.com
Povarov ReactionAniline, Aldehyde, Activated OlefinForms a tetrahydroquinoline intermediate; high diversity from 3 components. ehu.esmdpi.com

Functionalization of Pre-existing Quinoline Scaffolds

This approach involves starting with a quinoline core and introducing the desired functional groups in subsequent steps.

Regioselective Introduction of Chlorine and Methoxy Groups

The regioselectivity of introducing substituents is governed by the electronic properties of the existing quinoline ring. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, while the benzene (B151609) ring is more susceptible. However, the introduction of an electron-donating methoxy group at C-6 activates the benzene ring for further electrophilic substitution, typically at the C-5 and C-7 positions. rsc.org

Conversely, direct halogenation at the C-3 position is challenging but can be achieved under specific conditions. Metal-free methods using N-halosuccinimides in solvents like hexafluoroisopropanol have shown success in the regioselective halogenation of various heterocycles. organic-chemistry.org For instance, while bromination of 2-methoxyquinoline (B1583196) tends to occur at the 6- and 8-positions, careful selection of reagents and conditions is crucial for targeting other positions. rsc.orgrsc.org

Synthesis of Halogenated and Methoxylated Quinoline Carbaldehydes as Building Blocks (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde)

Quinoline carbaldehydes are valuable intermediates that can be further elaborated into more complex molecules. A key method for their synthesis is the Vilsmeier-Haack reaction. cambridge.orgwikipedia.orgchemistrysteps.comyoutube.com This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic rings. wikipedia.orgiaamonline.org

Specifically, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) can be synthesized via the Vilsmeier-Haack reaction starting from N-(4-methoxyphenyl)acetamide (also known as N-p-anisylacetamide). The reaction proceeds by forming the quinoline ring and introducing the chloro and formyl groups in a one-pot procedure. This aldehyde then serves as a versatile building block for subsequent chemical transformations.

ReactionStarting MaterialReagentsProductReference
Vilsmeier-Haack ReactionN-(4-methoxyphenyl)acetamidePOCl₃, DMF2-chloro-6-methoxyquinoline-3-carbaldehyde wikipedia.org

Synthesis of Halogenated and Methoxylated Quinoline Carboxylic Acids (e.g., 2-chloro-6-methoxyquinoline-3-carboxylic acid)

The synthesis of halogenated and methoxylated quinoline carboxylic acids, such as 2-chloro-6-methoxyquinoline-3-carboxylic acid, is a multi-step process that often employs classic cyclization and subsequent functional group transformations. A prominent and effective method for constructing the core 2-chloroquinoline-3-aldehyde scaffold is the Vilsmeier-Haack reaction. nih.govijsr.netorganic-chemistry.org This reaction is particularly useful for the formylation and cyclization of electron-rich N-arylacetamides. acs.org

The process typically begins with the acetylation of an appropriately substituted aniline. For the target compound, p-anisidine is acetylated to form N-(4-methoxyphenyl)acetamide. This acetanilide (B955) derivative, possessing an electron-donating methoxy group, is an ideal substrate for the Vilsmeier-Haack reaction. nih.govresearchgate.net The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com The subsequent reaction with the acetanilide at elevated temperatures leads to electrophilic substitution and cyclization, yielding 2-chloro-6-methoxyquinoline-3-carbaldehyde. nih.govresearchgate.net

Once the aldehyde is formed, it can be converted to the corresponding carboxylic acid. One documented method involves the oxidation of the aldehyde group. For instance, heating 2-chloro-3-formylquinolines with iodine and potassium carbonate in methanol can first yield the methyl ester, which is then hydrolyzed in an acidic medium to afford the final carboxylic acid. nih.gov

Below is a summary of the synthetic steps leading to 2-chloro-6-methoxyquinoline-3-carboxylic acid.

StepStarting MaterialReagents and ConditionsProductYieldReference
1N-(4-methoxyphenyl)acetamide1. POCl₃, DMF, 273 K2-Chloro-6-methoxyquinoline-3-carbaldehyde62% nih.govijsr.net
2. Heat at 353 K for 15 hours
22-Chloro-6-methoxyquinoline-3-carbaldehyde1. I₂, K₂CO₃, Methanol, Reflux2-Chloro-6-methoxyquinoline-3-carboxylic acid~70-98% (ester formation) nih.gov
2. Acid Hydrolysis

Table 1: Synthetic pathway for 2-chloro-6-methoxyquinoline-3-carboxylic acid.

Other classical methods for the synthesis of the quinoline core, such as the Combes, Conrad-Limpach, and Doebner syntheses, provide alternative routes to quinoline backbones from aniline precursors. wikipedia.orgwikipedia.org However, the Vilsmeier-Haack approach is particularly direct for achieving the 2-chloro-3-substituted pattern.

Conversion of Related Quinoline Isomers or Derivatives to the 3-Chloro-6-methoxyquinoline Scaffold

The generation of the this compound scaffold can also be approached by modifying existing quinoline derivatives. However, direct intramolecular rearrangement or positional isomerization of substituents on the quinoline's benzenoid ring, such as the conversion of a 4-methoxyquinoline (B1582177) to a 6-methoxyquinoline (B18371), is not a commonly employed synthetic strategy and is not well-documented in the literature. Such transformations are often energetically unfavorable and lack regiochemical control.

A more synthetically viable approach involves the conversion of functional groups on a pre-formed quinoline ring. These conversions typically involve nucleophilic aromatic substitution or electrophilic substitution reactions to introduce the desired chloro and methoxy groups at the required positions.

One common transformation is the conversion of a chloroquinoline to a methoxyquinoline. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom, particularly at the 2- or 4-position of the quinoline ring, is displaced by a methoxide nucleophile. A representative example is the reaction of a 2-chloroquinoline (B121035) derivative with sodium methoxide in refluxing methanol, which effectively yields the corresponding 2-methoxyquinoline. tandfonline.com This method is fundamental for installing methoxy groups onto a quinoline scaffold that already contains a suitable leaving group.

Table 2: Example of Chloro-to-Methoxy Conversion on a Quinoline Scaffold.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Methoxyquinoline and Its Derivatives

Reactivity of the Chloro Substituent

The chlorine atom at the C-3 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is primarily governed by its susceptibility to nucleophilic attack and its ability to participate in the formation of organometallic intermediates.

The chloro group on the electron-deficient pyridine (B92270) portion of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org Aromaticity is temporarily disrupted and then restored upon the expulsion of the chloride ion. libretexts.org The rate of this reaction is influenced by the electron-withdrawing nature of the quinoline ring system, which helps to stabilize the anionic intermediate. nih.gov

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 3-substituted-6-methoxyquinoline derivatives. For instance, amination via vicarious nucleophilic substitution (VNS) or SNAr is a common strategy. nih.gov While VNS involves the substitution of a hydrogen atom, similar principles apply to the displacement of a halogen. In related systems, such as 4-chloro-8-nitroquinoline, the chlorine atom is readily substituted by nucleophiles, demonstrating the feasibility of such reactions on the quinoline core. nih.gov Another example, although on a different heterocyclic system, is the synthesis of 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine, where a chloro group is displaced by a methoxide (B1231860) anion in a copper-catalyzed reaction. chemicalbook.com

Table 1: Examples of Nucleophilic Displacement on Chloro-Substituted Heterocycles
Starting MaterialNucleophileProductReaction Type
3-Chloro-6-methoxyquinoline (Hypothetical)Ammonia (NH₃)3-Amino-6-methoxyquinolineSNAr
This compound (Hypothetical)Sodium Methoxide (NaOCH₃)3,6-DimethoxyquinolineSNAr
4-Chloro-8-nitroquinoline9H-Carbazole Potassium Salt4-(9H-carbazol-9-yl)-8-nitroquinolineSNAr
3-Amino-6-chloropyridazineSodium Methoxide (NaOCH₃)3-Amino-6-methoxypyridazineNucleophilic Substitution

Organometallic chemistry provides a powerful avenue for the functionalization of chloroquinolines. Directed ortho-lithiation is a key technique where a lithium base, such as n-butyllithium (n-BuLi), selectively removes a proton from the position adjacent to a directing group. capes.gov.br However, in the case of this compound, direct lithiation at the C-3 position via halogen-metal exchange is also a viable and often preferred pathway.

The reaction of 2-chloro-3-lithioquinoline with various electrophiles has been shown to produce a range of 2,3-disubstituted quinolines. researchgate.net This methodology can be adapted for this compound, where the chlorine at C-3 can be exchanged with lithium to form a 3-lithio-6-methoxyquinoline intermediate. This potent nucleophile can then react with a wide array of electrophiles to introduce new functional groups at the C-3 position. This process is often chemoselective, allowing the carbon-chlorine bond to be transformed into a carbon-lithium bond without disturbing other parts of the molecule. amanote.comsciforum.net

Table 2: Functionalization of 3-Lithio-6-methoxyquinoline (Hypothetical Reactions)
IntermediateElectrophileProductNew Functional Group at C-3
3-Lithio-6-methoxyquinolineIodine (I₂)3-Iodo-6-methoxyquinoline-I
3-Lithio-6-methoxyquinolineBenzaldehyde (C₆H₅CHO)(6-Methoxyquinolin-3-yl)(phenyl)methanol-CH(OH)Ph
3-Lithio-6-methoxyquinolineTrimethylsilyl chloride ((CH₃)₃SiCl)6-Methoxy-3-(trimethylsilyl)quinoline-Si(CH₃)₃
3-Lithio-6-methoxyquinolineCarbon Dioxide (CO₂) then H⁺6-Methoxyquinoline-3-carboxylic acid-COOH

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C-6 position is an electron-donating group that significantly influences the reactivity of the benzene (B151609) portion of the quinoline ring system.

The primary role of the methoxy substituent is to act as an activating group for electrophilic aromatic substitution (SEAr). wikipedia.org By donating electron density to the aromatic ring through resonance, it stabilizes the cationic intermediate (arenium ion) formed during the attack by an electrophile. wikipedia.orgmasterorganicchemistry.com This activation effect makes the benzene ring more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted quinoline.

Furthermore, the methoxy group is an ortho, para-director. In the context of the 6-methoxy position, it directs incoming electrophiles primarily to the C-5 and C-7 positions (ortho positions). The C-8 position is also a potential site for substitution in the quinoline system. This directing effect is a crucial factor in predicting the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts reactions on the this compound scaffold. For example, the bromination of 8-methoxyquinoline (B1362559) yields 5-bromo-8-methoxyquinoline, demonstrating the powerful directing effect of the methoxy group. acgpubs.org

Quinoline Ring System Reactivity

Electrophilic aromatic substitution (SEAr) on the quinoline ring system preferentially occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring (heterocycle). youtube.comquimicaorganica.org In an unsubstituted quinoline, electrophilic attack is favored at the C-5 and C-8 positions. This preference is explained by the greater stability of the resulting cationic intermediate, which can be delocalized over the adjacent ring without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

In this compound, this inherent reactivity is modulated by the existing substituents.

Methoxy Group (at C-6): As a strong activating and ortho, para-directing group, it enhances the reactivity of the benzene ring and directs incoming electrophiles to the C-5 and C-7 positions.

Chloro Group (at C-3): As a deactivating group, it reduces the reactivity of the pyridine ring towards electrophilic attack.

Therefore, the combined influence of the quinoline nucleus and its substituents strongly suggests that electrophilic aromatic substitution on this compound will occur selectively on the benzene ring, with a high probability of substitution at the C-5 or C-7 positions. Studies on the bromination of other substituted quinolines confirm that such reactions can be highly regioselective. acgpubs.orgnih.gov

Derivatization Strategies on the this compound Framework

The this compound core serves as a versatile template for the synthesis of a diverse array of more complex molecules. Derivatization can be achieved by targeting the existing functional groups—the chloro and methoxy groups—or by introducing new functionalities onto the quinoline ring.

Introduction of Additional Functional Groups (e.g., at C-4, C-7)

The introduction of additional functional groups onto the this compound framework at positions such as C-4 and C-7 is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. However, this often requires starting materials that are appropriately pre-functionalized, as direct functionalization of the this compound ring at these positions can be challenging due to regioselectivity issues.

Functionalization at C-4: The C-4 position of the quinoline ring is highly activated towards nucleophilic substitution when a suitable leaving group is present. Therefore, to introduce a functional group at C-4 of a 6-methoxyquinoline (B18371), a common synthetic strategy involves the use of a precursor such as 4-chloro-6-methoxyquinoline. This compound can readily react with a variety of nucleophiles, including amines, phenols, and thiols, to yield 4-substituted-6-methoxyquinolines. For instance, the synthesis of various 4-substituted quinolin-2-ones has been achieved through nucleophilic displacement of a chlorine atom at the C-4 position. mdpi.com

Functionalization at C-7: Similarly, the introduction of a functional group at the C-7 position typically involves a precursor bearing a leaving group at this position, such as 7-chloro or 7-fluoro-6-methoxyquinoline. The susceptibility of the 7-position to nucleophilic aromatic substitution has been exploited in the synthesis of various derivatives. nih.gov For example, reactions of 4,7-dichloroquinoline (B193633) with nucleophiles have shown that substitution can occur at both the C-4 and C-7 positions, with the C-4 position generally being more reactive. tandfonline.com

The following table summarizes representative examples of functionalization at the C-4 and C-7 positions of the quinoline ring, starting from appropriately chlorinated precursors.

PositionStarting MaterialReagentProduct Type
C-44-Chloro-8-methylquinolin-2(1H)-oneThiourea4-Sulfanyl-8-methylquinolin-2(1H)-one
C-44-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-one
C-74,7-DichloroquinolineThiourea7-Thiourea-substituted quinoline
C-44,7-Dichloroquinolineo-phenylenediamineN-(7-chloroquinolin-4-yl)benzene-1,2-diamine

Formation of Hybrid Molecules (e.g., Schiff bases, pyrimidine (B1678525) derivatives, imidazopyridine conjugates)

A significant strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophoric units are combined to generate a new molecule with potentially enhanced or novel biological activities. The this compound scaffold is a valuable building block for such endeavors.

Schiff Bases: The formation of Schiff bases requires a primary amino group. Therefore, to synthesize a Schiff base from this compound, the chloro group must first be converted to an amino group, yielding 3-amino-6-methoxyquinoline. This amine can then be condensed with various aldehydes or ketones to form the corresponding Schiff base (an imine). For example, the condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde with 2-aminophenol (B121084) results in the formation of a Schiff base. neliti.comijisrt.com While this example starts from a different quinoline derivative, it illustrates the general principle of Schiff base formation from an aminoquinoline.

Pyrimidine Derivatives: The fusion of a pyrimidine ring to the quinoline core results in the pyrimido[4,5-b]quinoline system, a class of compounds with significant biological interest. The synthesis of such derivatives can be envisioned starting from a 3-amino-6-methoxyquinoline-derivative. For example, 2-aminoquinoline-3-carbonitriles can undergo cyclization with reagents like formamide (B127407), thiourea, or chloroacetyl chloride to form the pyrimidine ring. scialert.net A plausible route starting from this compound would involve the introduction of a cyano group at C-2 and conversion of the C-3 chloro to an amino group, followed by cyclization.

Imidazopyridine Conjugates: The synthesis of imidazo[4,5-c]quinolines, a class of compounds known to interact with biological targets like PI3K, can be achieved from 3,4-diaminoquinoline precursors. nih.gov To access such a system from this compound, a synthetic sequence would likely involve nitration at the C-4 position, followed by reduction of the nitro group and nucleophilic substitution of the C-3 chloro group with an amine, and subsequent reduction to the diamine. This diamine can then be cyclized with various one-carbon sources (e.g., formic acid, orthoesters) to form the imidazole (B134444) ring.

The following table outlines the general synthetic approaches to these hybrid molecules starting from a functionalized 6-methoxyquinoline core.

Hybrid MoleculeKey Quinoline PrecursorGeneral Reaction Type
Schiff Base3-Amino-6-methoxyquinolineCondensation with an aldehyde or ketone
Pyrimidine Derivative3-Amino-6-methoxyquinoline-2-carbonitrileCyclization with a one or three-carbon building block
Imidazopyridine Conjugate3,4-Diamino-6-methoxyquinolineCyclization with a one-carbon building block

Cyclization and Annulation Reactions

Cyclization and annulation reactions are powerful tools for constructing polycyclic systems based on the this compound framework. These reactions can be either intramolecular, involving functional groups already present on the quinoline scaffold, or intermolecular, involving the reaction of the quinoline with an external reagent to build a new ring.

One common strategy for synthesizing substituted quinolines, which can be applied to create more complex structures, is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov While this method builds the quinoline ring itself, similar principles can be applied to functionalized quinolines to construct additional rings. For example, a substituent introduced at the C-3 position (after displacing the chlorine) that contains an appropriately positioned nucleophile and an alkyne could undergo an intramolecular cyclization to form a new ring fused to the quinoline core.

Palladium-catalyzed cyclization reactions are also a versatile method for constructing quinolinone systems. For instance, the cyclization of o-iodoanilines with acrylates can produce 2-quinolinones. researchgate.net A similar strategy could potentially be employed where a 3-substituted-6-methoxyquinoline bearing an ortho-aminoaryl group undergoes an intramolecular cyclization to form a new fused heterocyclic system.

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, can be used to build complex heterocyclic systems. For example, [3+2]-annulation reactions are widely used for the synthesis of five-membered aromatic heterocycles. nih.gov A suitably functionalized 3-substituted-6-methoxyquinoline could serve as the dipolarophile or the 1,3-dipole in such reactions, leading to the formation of novel fused systems.

Advanced Research Applications of the 3 Chloro 6 Methoxyquinoline Motif and Its Derivatives

Medicinal Chemistry Applications

The inherent reactivity and structural features of 3-chloro-6-methoxyquinoline have made it a valuable building block in medicinal chemistry. Researchers have successfully synthesized a variety of derivatives with potent biological activities, leading to significant advancements in drug discovery.

Anticancer Drug Discovery and Development

The quest for more effective and selective anticancer agents has led to the extensive investigation of this compound derivatives. These compounds have demonstrated promising results in various aspects of cancer research, from direct cytotoxic effects to the inhibition of key signaling pathways.

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for identifying potential drug candidates and understanding their mechanism of action. For instance, novel chloroquine (B1663885) analogues have been synthesized and evaluated for their cytotoxic potential. Analogue CS9, for example, exhibited excellent cytotoxic potential against the HeLa cervical cancer cell line, showing 100% inhibition with an IC50 value of 8.9 ± 1.2 μg/ml. nih.gov In another study, quinoline-chalcone hybrids were screened for their anticancer activity, with some compounds showing significant effects against the Caco-2 colon cancer cell line, with IC50 values as low as 2.5 μM. nih.gov

The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Signs of apoptosis, such as cell membrane blebbing, shrinkage, and fragmentation, have been observed in cancer cells treated with these derivatives. mdpi.com The table below summarizes the cytotoxic efficacy of selected this compound derivatives in various cancer cell lines.

Table 1: Cytotoxic Efficacy of Selected this compound Derivatives

Compound Cancer Cell Line IC50 Value Reference
CS9 HeLa (Cervical Cancer) 8.9 ± 1.2 µg/mL nih.gov
Quinoline-Chalcone Hybrid 64 Caco-2 (Colon Cancer) 2.5 µM nih.gov
Quinoline-Chalcone Hybrid 39 A549 (Lung Cancer) 1.91 µM nih.gov
Quinoline-Chalcone Hybrid 40 K-562 (Leukemia) 5.29 µM nih.gov
5,3'-dihydroxy-3,6,7,8,4'-PeMF MCF-7 (Breast Cancer) 3.71 µM mdpi.com

| Sideritoflavone | MCF-7 (Breast Cancer) | 4.9 µM | mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protein kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. As such, they have become important targets for anticancer drug development. The this compound scaffold has been utilized in the design of potent and selective kinase inhibitors.

One notable example is the development of inhibitors for Protein Kinase CK2, a serine/threonine kinase that is overexpressed in many types of cancer. Researchers have identified a dihydropyrido-thieno[2,3-d]pyrimidine derivative with submicromolar inhibitory activity against CK2α. nih.gov By incorporating a 4-piperazinyl moiety and various substituents, a series of potent CK2α inhibitors with IC50 values in the nanomolar range were developed. nih.gov Compound 10b from this series demonstrated a cell-free IC50 value of 36.7 nM and notable cellular activity against renal cell carcinoma and lymphoma cells. nih.gov

The design of these inhibitors often involves computational modeling and structure-activity relationship (SAR) studies to optimize their binding affinity and selectivity for the target kinase. The development of such targeted therapies holds great promise for the future of cancer treatment.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity. scielo.br This approach has been successfully applied to the this compound scaffold to develop novel anticancer agents. nih.govscielo.brnih.gov

For example, quinoline-chalcone hybrids have been synthesized and shown to possess potent anticancer activity. nih.gov These hybrid molecules are designed to interact with multiple targets involved in cancer progression, leading to a synergistic therapeutic effect. Similarly, molecular hybrids of quinoline (B57606) and sulfonamide have been created, demonstrating the versatility of this approach. nih.gov The conjugation of quinolines with other bioactive molecules, such as podophyllotoxins, has also resulted in compounds with improved anticancer activity. nih.gov

This strategy of creating hybrid molecules offers a promising avenue for the development of multi-targeted anticancer drugs with improved efficacy and reduced side effects. scielo.brnih.gov

Antimicrobial and Antifungal Agent Research

In addition to their anticancer properties, derivatives of this compound have also shown significant potential as antimicrobial and antifungal agents. The emergence of drug-resistant pathogens has created an urgent need for the development of new and effective treatments for infectious diseases.

Several studies have reported the broad-spectrum antibacterial activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, a series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.net Among the tested compounds, some showed high activity against both Gram-positive strains like Streptococcus pneumonia and Bacillus subtilis, and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net

Another study focused on novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.gov One compound demonstrated excellent in vitro activity against S. aureus with a MIC90 of 0.125μg/mL. nih.gov The table below highlights the minimum inhibitory concentration (MIC) of selected derivatives against various bacterial strains.

Table 2: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Compound 14 S. aureus 0.125 nih.gov
Compound 7b Gram-positive strains - researchgate.net
Compound 9c Gram-positive strains - researchgate.net
Compound 7b Gram-negative strains - researchgate.net
Compound 7d Gram-negative strains - researchgate.net
Compound 9b Gram-negative strains - researchgate.net

| Compound 3l | E. coli | 7.812 | nih.govmdpi.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

The development of these quinoline-based antibacterial agents provides a promising strategy to combat the growing threat of antibiotic resistance.

Materials Science Innovations

Beyond its biomedical applications, the this compound motif possesses chemical properties that are being harnessed for the creation of advanced materials. Its electron-rich heterocyclic structure is key to its utility in this field.

Quinoline and its derivatives have been identified as effective corrosion inhibitors, a crucial application in the development of protective coatings for metals. kfupm.edu.saresearchgate.net Their efficacy stems from the high electron density of the quinoline ring system, which includes non-bonding electrons on the nitrogen atom. researchgate.net This allows the molecules to act as effective ligands, adsorbing onto a metal surface and forming a protective film. This film acts as a barrier, inhibiting the corrosive process.

The presence of polar substituents like the methoxy (B1213986) (–OMe) group can further enhance this protective action by facilitating the formation of stable chelating complexes with the metal atoms on the surface through coordination bonding. researchgate.net These properties make quinoline derivatives, including the this compound scaffold, valuable components for integration into advanced polymers and coatings designed to improve the durability and lifespan of materials by preventing corrosion. researchgate.net Additionally, the versatility of the quinoline structure allows for its use in the development of "smart materials." mdpi.com

Contributions to Molecular Glasses and Electroactive/Photoactive Materials

The intrinsic electronic properties of the quinoline ring system make it a compelling candidate for the development of electroactive and photoactive materials. While direct studies on this compound's application in molecular glasses are not extensively documented, the broader family of quinoline derivatives has shown significant promise, particularly in the realm of organic light-emitting diodes (OLEDs).

Quinoline-based materials are recognized for their electron-transporting and light-emitting capabilities, which are critical for OLED performance. For instance, derivatives such as 8,8'-dimethoxy-5,5'-bisquinoline have been successfully synthesized and utilized as blue-emitting materials in OLEDs. These devices exhibit bright blue emission and low turn-on voltages, underscoring the potential of the methoxyquinoline scaffold in developing efficient light-emitting materials. The presence of the methoxy group at the 6-position in this compound can be expected to influence the photophysical properties of its derivatives, potentially leading to materials with tailored emission characteristics.

The chloro-substituent at the 3-position further modifies the electronic landscape of the molecule. This can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters in the design of charge-transporting and emissive layers in OLEDs. The development of novel quinoline-based materials continues to be an active area of research, with the potential for creating more stable and efficient electroactive and photoactive devices.

Table 1: Examples of Quinoline Derivatives in Photoactive Materials

Compound/Derivative FamilyApplicationKey Findings
8,8'-dimethoxy-5,5'-bisquinolineBlue-emitting material in OLEDsShowed bright blue emission with a peak wavelength of 425nm and a low turn-on voltage of 2.8V.
General Quinoline DerivativesElectron transporting materialsPossess promising electron transporting and emitting properties, contributing to improved device performance.

Catalysis and Ligand Design

The utility of the this compound framework extends into the domain of catalysis, both as a potential catalyst itself and as a scaffold for the design of sophisticated ligands for metal-catalyzed reactions.

While there is limited direct evidence of this compound acting as an independent organocatalyst, the reactivity of related chloroquinolines suggests potential applications. For example, 2-chloroquinoline-3-carbaldehydes have been utilized in organocatalytic three-component reactions to synthesize complex heterocyclic molecules. researchgate.net These reactions often proceed under mild conditions and demonstrate the ability of the chloroquinoline moiety to participate in and facilitate intricate chemical transformations. The electrophilic nature of the carbon bearing the chlorine atom, coupled with the electronic effects of the methoxy group, could potentially be harnessed in other catalytic cycles.

A more established application of quinoline derivatives is in the design of ligands for metal-catalyzed cross-coupling reactions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for transition metals like palladium. 2-Alkoxyquinolines, a class of compounds closely related to this compound, have been shown to be effective ligands in palladium-catalyzed C(sp³)–H bond functionalization. nih.gov This highlights the potential of the 6-methoxyquinoline (B18371) portion of the target molecule to play a crucial role in ligand design.

The presence of the chloro group at the 3-position offers an additional site for modification or can influence the electronic properties of the ligand, thereby tuning the reactivity and selectivity of the metal catalyst. The development of novel ligands is a key area in catalysis, as the ligand sphere around the metal center dictates the outcome of the reaction. The this compound scaffold provides a tunable platform for creating ligands with specific steric and electronic properties for a variety of metal-catalyzed transformations.

Table 2: Quinoline Derivatives in Catalysis and Ligand Design

Compound/DerivativeRoleType of Reaction
2-Chloroquinoline-3-carbaldehydesReactant in organocatalytic reactionsThree-component synthesis of heterocyclic compounds. researchgate.net
2-AlkoxyquinolinesLigandPalladium-catalyzed C(sp³)–H bond functionalization. nih.gov

Probes for Biological Systems

The unique photophysical properties of the quinoline core have made it a popular scaffold for the development of fluorescent probes for biological imaging. These probes are invaluable tools for visualizing and understanding complex biological processes at the cellular and subcellular level.

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the sensitive and specific detection of biological molecules and events. The quinoline ring system is often used as the core fluorophore in these probes due to its high quantum yield and photostability.

While specific fluorescent probes based directly on the this compound structure are not widely reported, closely related derivatives are instrumental in this field. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) serves as a key intermediate in the synthesis of novel functionalized molecules, some of which are designed as fluorescent probes. researchgate.net The aldehyde group provides a convenient handle for attaching recognition elements that can selectively bind to specific analytes or cellular components.

The 6-methoxy group on the quinoline ring can also be expected to modulate the fluorescent properties of the resulting probes, potentially leading to probes with longer emission wavelengths, which is advantageous for biological imaging as it minimizes background fluorescence from native cellular components. The development of new fluorescent probes is a rapidly advancing field, and the this compound motif offers a promising platform for the design of novel imaging agents for a wide range of biological applications.

Table 3: Application of Quinoline Derivatives in Fluorescent Probes

Derivative FamilyApplicationPrinciple
2-Chloroquinoline-3-carbaldehydesIntermediate for probe synthesisThe aldehyde group allows for the attachment of targeting moieties. researchgate.net
General Quinoline ScaffoldsCore fluorophoreHigh quantum yield and photostability make them suitable for imaging.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein's active site. derpharmachemica.com These simulations are crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of their activity. researchgate.net

In the context of quinoline (B57606) derivatives, molecular docking has been employed to investigate their potential as inhibitors for various biological targets, including kinases and other enzymes crucial in disease pathways. For instance, studies on quinoline-3-carboxamide (B1254982) derivatives have utilized docking to explore their selectivity towards specific kinases like ATM kinase, which is involved in the DNA damage response. mdpi.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. derpharmachemica.commdpi.com

The process involves generating a three-dimensional model of 3-Chloro-6-methoxyquinoline and placing it into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. A lower binding energy typically indicates a more stable and potentially more potent interaction. Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand and protein over time, confirming the stability of the predicted interactions. mdpi.comphyschemres.org

Table 1: Key Interactions Identified in Docking Studies of Quinoline Derivatives with Kinase Targets

Interaction Type Interacting Ligand Moiety Interacting Protein Residue (Example) Significance
Hydrogen Bond Quinoline Nitrogen Aspartic Acid (Asp) Anchors the ligand in the binding pocket
Hydrogen Bond Amide/Carboxamide Group Alanine (Ala) Provides additional binding stability
Hydrophobic Interaction Quinoline Ring System Valine (Val), Leucine (Leu) Enhances binding affinity through non-polar contacts

This table is illustrative of typical interactions observed in docking studies of functionalized quinoline compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. wikipedia.org The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. creative-biostructure.com

For quinoline derivatives, QSAR models have been successfully developed to predict their efficacy as anticancer, antimalarial, and anti-tuberculosis agents. nih.govnih.gov These models are built using a "training set" of molecules with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used as independent variables to predict the dependent variable (biological activity).

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. physchemres.orgcreative-biostructure.com These approaches generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely increase or decrease biological activity. physchemres.org For example, a QSAR study on styrylquinoline derivatives identified key structural features required for their anticancer activity, guiding the design of more potent analogs. physchemres.org

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Analogs

Descriptor Class Specific Descriptor Example Property Represented
Electronic Atomic Charges, Dipole Moment Distribution of electrons in the molecule
Steric/Topological Molecular Weight, Molecular Volume Size and shape of the molecule
Lipophilicity LogP (Octanol-Water Partition Coefficient) The molecule's affinity for fatty vs. aqueous environments

Theoretical Predictions of Reactivity and Electronic Structure (e.g., DFT, MP2 calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. bohrium.com These methods provide detailed information about molecular geometry, vibrational frequencies, and electronic properties like the distribution of frontier molecular orbitals (HOMO and LUMO). bohrium.comtandfonline.com

Studies on substituted quinolines have utilized DFT calculations to understand how different functional groups affect the molecule's properties. dergipark.org.tr For example, calculations on 6-chloroquinoline (B1265530) have shown that the chlorine substitution significantly alters the reactive nature of the quinoline ring system. dergipark.org.tr The molecular electrostatic potential (MESP) map, another output of DFT calculations, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of potential chemical reactions. tandfonline.comresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. These calculations are essential for predicting how this compound might behave in chemical reactions and biological systems.

Table 3: Representative Theoretical Data for a Substituted Chloroquinoline (Based on DFT Calculations)

Parameter Description Typical Calculated Value (Arbitrary Units) Interpretation
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV Indicates electron-donating capability
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.3 eV Relates to chemical reactivity and stability

Note: The values in this table are representative examples based on published DFT studies of similar quinoline structures and are for illustrative purposes. dergipark.org.trresearchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Underexplored Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are well-established, future research is geared towards the development of more efficient, sustainable, and versatile synthetic strategies for 3-Chloro-6-methoxyquinoline and its derivatives. pharmaguideline.commdpi.com The exploration of underexplored synthetic routes is crucial for accessing novel analogs and for enabling more environmentally benign production processes.

One promising area is the application of C-H bond functionalization . nih.govrsc.orgnih.gov This powerful technique allows for the direct introduction of functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials. Future studies could focus on the regioselective C-H functionalization of the this compound scaffold to introduce a variety of substituents at different positions, thereby rapidly generating libraries of novel compounds for biological screening. rsc.org

Another underexplored avenue is the use of flow chemistry . acs.orgresearchgate.netresearchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. researchgate.netvapourtec.com The development of a continuous flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Furthermore, the use of nanocatalysts in quinoline synthesis is a rapidly growing field. acs.orgnih.gov Nanocatalysts can offer high activity, selectivity, and recyclability, making them an attractive option for green chemistry applications. nih.gov Research into the use of novel nanocatalysts for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Synthetic StrategyPotential AdvantagesFuture Research Focus
C-H Bond FunctionalizationAtom and step economy, access to novel analogsRegioselective functionalization of the this compound core
Flow ChemistryImproved safety, scalability, and process controlDevelopment of a continuous flow process for the synthesis of this compound
NanocatalysisHigh efficiency, recyclability, and sustainabilityApplication of novel nanocatalysts for the synthesis of this compound

Rational Design of Next-Generation Therapeutics Based on the this compound Motif

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net This makes it an excellent starting point for the rational design of next-generation therapeutics for a variety of diseases, including cancer and infectious diseases. nih.govunivie.ac.ateurekaselect.com

A key area of focus is the development of kinase inhibitors . nih.govresearchgate.net Kinases play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov The this compound motif can be used as a scaffold to design potent and selective inhibitors of specific kinases involved in tumor growth and proliferation. Structure-activity relationship (SAR) studies will be essential to optimize the inhibitory activity and selectivity of these compounds. nih.govnih.govresearchgate.net

Another promising direction is the design of anticancer agents with novel mechanisms of action. univie.ac.atnih.gov By modifying the substituents on the this compound ring, it may be possible to develop compounds that target specific pathways involved in cancer progression, such as angiogenesis or metastasis. nih.govatlantis-press.com

Furthermore, the development of targeted drug delivery systems for this compound-based drugs could enhance their therapeutic efficacy while minimizing side effects. plos.org This could involve conjugating the quinoline derivative to a targeting moiety, such as an antibody or a peptide, that directs the drug specifically to cancer cells.

Therapeutic TargetDesign StrategyDesired Outcome
Protein KinasesStructure-based design and SAR studiesPotent and selective kinase inhibitors for cancer therapy
Cancer-related PathwaysModification of the quinoline scaffoldNovel anticancer agents with unique mechanisms of action
Tumor CellsConjugation to targeting moietiesEnhanced therapeutic efficacy and reduced systemic toxicity

Development of Advanced Functional Materials

The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for the development of advanced functional materials. researchgate.netresearchgate.net Future research could explore the potential of this compound in a variety of materials science applications.

One area of interest is the development of organic light-emitting diodes (OLEDs) . researchgate.net Quinoline derivatives have been shown to be good materials for the emission layer of OLEDs. researchgate.net By tuning the electronic properties of the this compound molecule through chemical modification, it may be possible to develop new materials with improved efficiency and color purity for use in next-generation displays and lighting.

Another potential application is in the development of chemical sensors . The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives suitable for use as fluorescent or colorimetric sensors. Research could focus on designing this compound-based sensors for the detection of specific metal ions or other analytes of environmental or biological importance.

Additionally, the incorporation of the this compound motif into polymers could lead to the development of new functional materials with tailored properties. For example, quinoline-containing polymers may exhibit interesting optical, electronic, or thermal properties that could be exploited in a range of applications. The compound and its derivatives also show potential as corrosion inhibitors . kfupm.edu.sa

Material ApplicationKey PropertyPotential Advancement
Organic Light-Emitting Diodes (OLEDs)ElectroluminescenceHigh-efficiency emitters for displays and lighting
Chemical SensorsMetal ion coordinationSelective and sensitive detection of analytes
Functional PolymersTunable electronic and optical propertiesNovel materials for advanced applications
Corrosion InhibitionSurface adsorption and film formationProtection of metallic surfaces from corrosion

Interdisciplinary Research Integrating Biology and Materials Science

The intersection of biology and materials science offers exciting opportunities for the development of innovative technologies. The this compound scaffold, with its combination of biological activity and potential for incorporation into materials, is well-suited for interdisciplinary research.

One emerging area is the development of materials for bioimaging . By attaching a fluorescent tag to the this compound core, it may be possible to create probes for visualizing specific biological processes or for tracking the distribution of the compound within cells or tissues.

Another exciting prospect is the use of this compound derivatives in photodynamic therapy (PDT) . mdpi.comnih.govnih.govmdpi.com In PDT, a photosensitizer is administered and then activated by light to produce reactive oxygen species that kill cancer cells. nih.gov The quinoline scaffold has been incorporated into photosensitizers to enhance their efficacy. nih.govmdpi.com Future research could focus on designing this compound-based photosensitizers with improved photophysical properties and tumor selectivity.

Furthermore, the development of biocompatible materials incorporating the this compound motif could have applications in tissue engineering and regenerative medicine. For example, quinoline-containing scaffolds could be designed to support cell growth and differentiation, or to release therapeutic agents in a controlled manner.

Interdisciplinary FieldApplicationFuture Goal
BioimagingFluorescent probesVisualization of biological processes at the molecular level
Photodynamic TherapyPhotosensitizersTargeted destruction of cancer cells with light
Biocompatible MaterialsScaffolds for tissue engineeringDevelopment of materials that promote tissue regeneration

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-methoxyquinoline, and what reaction conditions optimize yield and purity?

The synthesis typically involves electrophilic chlorination of 6-methoxyquinolin-4-ol using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) under reflux conditions (80–100°C). Purification is achieved via recrystallization or column chromatography. Alternative routes include multi-step protocols, such as chlorination followed by alkylation, as seen in structurally similar quinoline derivatives . Optimized yields (≥70%) require controlled stoichiometry of chlorinating agents and inert atmospheres to prevent side reactions .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C6, chloro at C3) through characteristic shifts (e.g., δ ~3.9 ppm for OCH₃, δ ~150 ppm for C-Cl in ¹³C NMR).
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₈ClNO₂, MW 209.63 g/mol) with [M+H]⁺ peaks.
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C3-Cl bond length ~1.73 Å) for structural validation, though data for this specific compound may require extrapolation from analogs .

Q. What in vitro assays evaluate the antimicrobial activity of this compound derivatives?

Common assays include:

  • Broth microdilution (CLSI guidelines) : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition : Quantifies reduction in biofilm formation using crystal violet staining. Derivatives with halogen substitutions often show enhanced activity; for example, 7-chloro analogs exhibit MICs of 1.5 µg/mL against resistant strains .

Advanced Research Questions

Q. How do structural modifications at the quinoline ring influence anticancer activity?

  • C3 position : Chloro substituents enhance DNA intercalation and topoisomerase inhibition, as seen in analogs like 3-chloro-8-hydroxyquinoline.
  • C6 methoxy group : Increases lipophilicity, improving membrane permeability. Replacing methoxy with ethoxy reduces cytotoxicity by 40% in MCF-7 cells .
  • Side-chain additions : Adding chloropropyl groups (e.g., 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline) boosts apoptosis induction via caspase-3 activation .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with kinases (e.g., EGFR) or DNA gyrase. Chloro and methoxy groups show strong van der Waals contacts in hydrophobic pockets.
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values. For example, σ = +0.23 for Cl at C3 predicts 30% higher inhibitory potency than Br .
  • MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds with active-site residues .

Q. How do solvent polarity and pH affect photophysical properties?

  • Solvent effects : In polar solvents (e.g., water), this compound exhibits red-shifted fluorescence (λₑₘ ~450 nm) due to stabilized excited states. Nonpolar solvents (e.g., hexane) show blue shifts (~420 nm).
  • pH dependence : Protonation at N1 in acidic media (pH < 3) quenches fluorescence, while deprotonation in alkaline conditions enhances quantum yield (Φ = 0.15 at pH 10). This behavior mirrors 6-methoxyquinoline derivatives studied via transient absorption spectroscopy .

Data Contradictions and Resolution

  • Synthesis discrepancies : Some protocols report POCl₃ as superior to SOCl₂ for chlorination yield (85% vs. 70%). This may arise from differences in reaction scale or purity of starting materials. Resolution requires controlled comparative studies .
  • Biological activity variability : MIC values for analogs vary across studies (e.g., 1.5–5 µg/mL for 7-chloro derivatives). Standardized assay conditions (e.g., inoculum size, growth medium) are critical for reproducibility .

Q. Methodological Guidance

  • Experimental design : Follow ICH Q2(R1) guidelines for analytical validation (e.g., LOD/LOQ for HPLC purity checks).
  • Data analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA for comparing biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.